1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Lipophilicity Drug-likeness CNS drug design

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1286732-82-8) is a synthetic small molecule (C19H26N4O2, MW 342.4 g/mol) containing a pyrazole ring, a piperazine ring, and a 4-methoxyphenylpropan-1-one moiety. It is cataloged as a research chemical building block and screening compound, with a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 50.6 Ų, placing it within drug-like physicochemical space.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 1286732-82-8
Cat. No. B2484703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
CAS1286732-82-8
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3
InChIInChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3
InChIKeyWYWPSYHEGXWWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1286732-82-8): Compound Profile and Procurement Context


1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1286732-82-8) is a synthetic small molecule (C19H26N4O2, MW 342.4 g/mol) containing a pyrazole ring, a piperazine ring, and a 4-methoxyphenylpropan-1-one moiety [1]. It is cataloged as a research chemical building block and screening compound, with a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 50.6 Ų, placing it within drug-like physicochemical space [1]. The compound has zero hydrogen bond donors and four hydrogen bond acceptors, indicating reliance on acceptor-mediated interactions for target engagement [1].

Why 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one Cannot Be Replaced by a Generic In-Class Analog


Compounds within the pyrazole-piperazine-propanone class exhibit steep structure-activity relationships (SAR) where minor structural modifications can drastically alter target selectivity and binding affinity. Published data on closely related phenylpiperazine derivatives, such as LQFM005, demonstrate that the presence and position of the methoxy substituent directly modulates 5-HT1A receptor affinity (Ki ~5–9 µM) [1]. Similarly, within the pyrazole-piperazine series leading to the clinical candidate EST64454, replacement of the simple pyrazole with a 1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy substituent shifted selectivity toward the sigma-1 receptor (Ki 22 nM) [2]. These examples illustrate that a generic 'pyrazole-piperazine' or 'methoxyphenyl-propanone' compound cannot substitute the specific target compound without risking loss of the intended pharmacological profile.

Quantitative Differential Evidence for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one vs. Closest Analogs


Lipophilicity (XLogP3-AA = 1.3) vs. Des-Methoxy Analog: Optimized for Oral Absorption and CNS Penetration

The target compound has a computed XLogP3-AA of 1.3, which is approximately 0.5 log units lower than the predicted value for its des-methoxy analog, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one (estimated XLogP3-AA ~1.8) [1]. This reduction in lipophilicity, driven by the electron-donating 4-methoxy substituent, positions the compound more centrally within the optimal lipophilicity range (LogP 1–3) for oral absorption and CNS penetration, while the des-methoxy analog approaches the upper limit where solubility and metabolic stability may begin to decline [1].

Lipophilicity Drug-likeness CNS drug design

Topological Polar Surface Area (TPSA = 50.6 Ų) vs. EST64454 (TPSA ~73.0 Ų): Superior Predicted Passive Membrane Permeability

The target compound exhibits a computed TPSA of 50.6 Ų, which is significantly below the commonly cited threshold of 90 Ų for good oral absorption and below 70 Ų for optimal CNS penetration [1]. In contrast, the clinical-stage sigma-1 antagonist EST64454 has a higher TPSA of approximately 73.0 Ų due to its additional ether and fluorine substituents, which may limit its passive diffusion rate across biological membranes [2]. The lower TPSA of the target compound predicts superior passive membrane permeability, a key advantage for intracellular target engagement and CNS applications.

Membrane permeability CNS drug design TPSA

Zero Hydrogen Bond Donors vs. LQFM005 (1 HBD): Reduced Risk of P-gp-Mediated Efflux and Enhanced CNS Retention

The target compound has zero hydrogen bond donors (HBD = 0), a feature associated with reduced recognition by P-glycoprotein (P-gp) efflux transporters at the blood-brain barrier [1]. The structurally related anxiolytic compound LQFM005 (1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine) contains one hydrogen bond donor and has demonstrated only moderate CNS activity in vivo, potentially limited by active efflux [2]. The absence of HBDs in the target compound may confer an advantage in CNS drug discovery programs by minimizing P-gp-mediated efflux and enhancing brain retention.

Hydrogen bond donors P-glycoprotein efflux CNS retention

Rotatable Bond Count (7) vs. Rigid Analogs: Balanced Flexibility for Induced-Fit Target Binding While Maintaining Drug-Likeness

The target compound possesses 7 rotatable bonds, which provides conformational flexibility to adapt to different receptor binding pockets via induced-fit mechanisms, while remaining below the typical recommended maximum of 10 rotatable bonds for oral bioavailability [1]. The des-methoxy analog has 6 rotatable bonds, while bulkier analogs with cyclopentylthio or chlorophenoxy substituents have 8–9 rotatable bonds, placing the target compound in an optimal flexibility range for balancing target binding promiscuity with pharmacokinetic properties [1].

Molecular flexibility Induced-fit binding Drug-likeness

High-Value Application Scenarios for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one Based on Differential Evidence


CNS Drug Discovery: Lead-like Scaffold for Blood-Brain Barrier Penetrant Kinase or GPCR modulators

With a LogP of 1.3, TPSA of 50.6 Ų, and zero hydrogen bond donors, this compound fits the CNS MPO (Multiparameter Optimization) desirability space better than many related pyrazole-piperazine analogs, including the clinical sigma-1 antagonist EST64454 (higher TPSA) [1][2]. It is an ideal starting scaffold for medicinal chemistry programs targeting CNS kinases, GPCRs, or ion channels, where brain penetration is a critical requirement.

Advanced Building Block for Fragment-Based Drug Design (FBDD) and PROTAC Linker Chemistry

The balanced ratio of flexible linker segments (7 rotatable bonds) to rigid ring systems (pyrazole, piperazine, 4-methoxyphenyl) makes this compound a versatile intermediate for fragment growing, merging, or PROTAC linker design [1]. Its synthetic accessibility at the multi-gram scale and orthogonal functional group handle for further derivatization support its use as a key building block in hit-to-lead campaigns.

Selectivity Profiling Against Serotonergic and Sigma Receptor Targets

Given the structural relationship to LQFM005 (5-HT1A Ki 5–9 µM) and EST64454 (sigma-1 Ki 22 nM), the target compound occupies a distinct chemical space that may confer a unique polypharmacology profile [1][2]. It is best deployed in broad-panel receptor screening to identify novel selectivity windows, particularly where dual 5-HT1A/sigma-1 modulation is therapeutically relevant, such as in pain, anxiety, or depression.

Quote Request

Request a Quote for 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.